molecular formula C18H19FN4O2S B11509308 5-[(3,4-diethoxybenzyl)sulfanyl]-1-(2-fluorophenyl)-1H-tetrazole

5-[(3,4-diethoxybenzyl)sulfanyl]-1-(2-fluorophenyl)-1H-tetrazole

Cat. No.: B11509308
M. Wt: 374.4 g/mol
InChI Key: AWBIFJWDKZTAIG-UHFFFAOYSA-N
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Description

5-{[(3,4-DIETHOXYPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable subject for study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3,4-DIETHOXYPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting with the preparation of the tetrazole ring One common method involves the cyclization of azides with nitriles under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-{[(3,4-DIETHOXYPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the tetrazole ring can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives.

Scientific Research Applications

5-{[(3,4-DIETHOXYPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s stability and functional groups make it a candidate for studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Its potential pharmacological properties are being explored, particularly in the development of new therapeutic agents.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-{[(3,4-DIETHOXYPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. The phenyl groups and the sulfanyl group can also participate in various interactions, such as hydrogen bonding or hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • N-(1-ADAMANTYLCARBONYL)-N’-(2-METHYL-4-OXO-5-PHENYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL)THIOUREA
  • 2-Hydroxybiphenyl

Uniqueness

Compared to these similar compounds, 5-{[(3,4-DIETHOXYPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE stands out due to its unique combination of a tetrazole ring with both a sulfanyl group and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H19FN4O2S

Molecular Weight

374.4 g/mol

IUPAC Name

5-[(3,4-diethoxyphenyl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole

InChI

InChI=1S/C18H19FN4O2S/c1-3-24-16-10-9-13(11-17(16)25-4-2)12-26-18-20-21-22-23(18)15-8-6-5-7-14(15)19/h5-11H,3-4,12H2,1-2H3

InChI Key

AWBIFJWDKZTAIG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3F)OCC

Origin of Product

United States

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